(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol
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Overview
Description
(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound that features a bromine atom attached to the imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol typically involves the cyclization of α-bromoketones with 2-aminopyridines. One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization and bromination process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: The major products are typically ketones or aldehydes.
Substitution: The products vary depending on the nucleophile used, resulting in compounds such as amines or thioethers.
Scientific Research Applications
(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the construction of complex molecular architectures.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural similarity to bioactive molecules.
Mechanism of Action
The mechanism of action of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol: Similar structure but with the bromine atom at a different position.
(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid: Contains an acetic acid group instead of a hydroxyl group.
Uniqueness
(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H7BrN2O |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
(7-bromoimidazo[1,2-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-6-1-2-11-7(5-12)4-10-8(11)3-6/h1-4,12H,5H2 |
InChI Key |
RGKSLSQYFVWEBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=C2CO)C=C1Br |
Origin of Product |
United States |
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